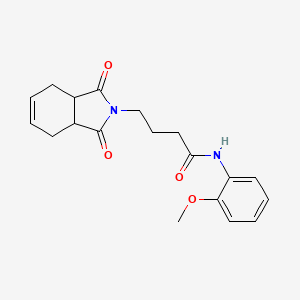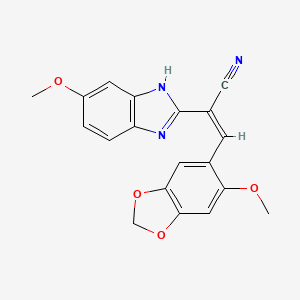![molecular formula C18H29N3O2 B5348458 N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as LMTX, is a small molecule drug that has been studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease. LMTX is a tau aggregation inhibitor, meaning that it inhibits the formation of tau protein aggregates, which are a hallmark of several neurodegenerative diseases.
Wirkmechanismus
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea inhibits the formation of tau protein aggregates by binding to tau protein and stabilizing it in a non-aggregated state. Tau protein aggregates are thought to contribute to the development and progression of neurodegenerative diseases, including Alzheimer's disease. By inhibiting the formation of tau protein aggregates, this compound may slow or prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been associated with improvements in cognitive function, but the results have been mixed. This compound has also been shown to have an acceptable safety profile in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical settings. However, this compound has some limitations for lab experiments. It has shown variable efficacy in clinical trials, and its mechanism of action may not be applicable to all neurodegenerative diseases.
Zukünftige Richtungen
There are several future directions for N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea research. One direction is to investigate its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and frontotemporal dementia. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further clinical trials are needed to determine the optimal dosing regimen and patient population for this compound.
Synthesemethoden
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 3-(bromomethyl)-1-isopropylpiperidine with 2-methoxy-5-methylphenyl isocyanate to form this compound. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied extensively for its potential therapeutic effects in Alzheimer's disease and other neurodegenerative diseases. In preclinical studies, this compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been tested as a monotherapy and in combination with other drugs in patients with Alzheimer's disease. Although some trials have shown promising results, others have failed to demonstrate significant clinical benefits.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)21-9-5-6-15(12-21)11-19-18(22)20-16-10-14(3)7-8-17(16)23-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBJFKIKBAICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2CCCN(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)

![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)
![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
![3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5348444.png)

![2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5348451.png)
![3-(3-hydroxy-4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5348455.png)